1-(2-Bromo-6-chlorobenzyl)piperazine
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Overview
Description
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or modified trifluoromethyl derivatives.
Scientific Research Applications
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the piperazine ring.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: Contains similar substituents but has a different core structure
Uniqueness
1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the piperazine ring and the 2-chloro-5-(trifluoromethyl)phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(2-Bromo-6-chlorobenzyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H13BrClN
- Molecular Weight : 276.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound is believed to act as a ligand for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in regulating mood, behavior, and other physiological functions.
Biological Activities
- Antidepressant Effects : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin pathways, similar to established antidepressants like SSRIs .
- Antimicrobial Activity : Research has shown that compounds with piperazine moieties possess significant antimicrobial properties. Specifically, this compound has been tested against various bacterial strains, demonstrating inhibitory effects, although specific data on this compound is limited .
- Cytotoxicity : In vitro studies have suggested that piperazine derivatives can induce cytotoxic effects in cancer cell lines. The exact pathways remain under investigation but may involve apoptosis induction through caspase activation .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a study examining the antidepressant potential of piperazine derivatives, researchers found that this compound exhibited significant reductions in depressive-like behaviors in rodent models. The compound was administered via oral gavage, and behavioral assessments were conducted using the forced swim test (FST) and tail suspension test (TST). Results indicated a comparable efficacy to standard antidepressants, suggesting its potential for further development .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various piperazine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed notable zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C12H14ClF3N2 |
---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
FPUNDPKQHSTOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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